molecular formula C8H14N2O2 B13322009 [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B13322009
M. Wt: 170.21 g/mol
InChI Key: HYNWVUOXEKZFES-UHFFFAOYSA-N
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Description

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is an organic compound that features a unique structure combining an oxazole ring with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the methanamine group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the methanamine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, while the methanamine group can form covalent bonds with active sites of enzymes. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in having a methoxy group and an amine group but differs in the aromatic ring structure.

    2-Methoxyphenyl isocyanate: Shares the methoxy group but has an isocyanate functional group instead of the oxazole ring.

Uniqueness

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine is unique due to its combination of an oxazole ring and a methanamine group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

[5-(2-methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C8H14N2O2/c1-8(2,11-3)7-4-6(5-9)10-12-7/h4H,5,9H2,1-3H3

InChI Key

HYNWVUOXEKZFES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)CN)OC

Origin of Product

United States

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